N-[[1-(2,4-difluorophenyl)cyclopropyl]methyl]-2-methyl-2-pyridin-2-ylpropanamide
Description
N-[[1-(2,4-difluorophenyl)cyclopropyl]methyl]-2-methyl-2-pyridin-2-ylpropanamide is a synthetic organic compound characterized by the presence of a cyclopropyl group attached to a difluorophenyl ring, a pyridinyl group, and a propanamide moiety
Properties
IUPAC Name |
N-[[1-(2,4-difluorophenyl)cyclopropyl]methyl]-2-methyl-2-pyridin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-18(2,16-5-3-4-10-22-16)17(24)23-12-19(8-9-19)14-7-6-13(20)11-15(14)21/h3-7,10-11H,8-9,12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRYAZBJHSPQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=N1)C(=O)NCC2(CC2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2,4-difluorophenyl)cyclopropyl]methyl]-2-methyl-2-pyridin-2-ylpropanamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, such as palladium or copper, and specific reagents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2,4-difluorophenyl)cyclopropyl]methyl]-2-methyl-2-pyridin-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[[1-(2,4-difluorophenyl)cyclopropyl]methyl]-2-methyl-2-pyridin-2-ylpropanamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of N-[[1-(2,4-difluorophenyl)cyclopropyl]methyl]-2-methyl-2-pyridin-2-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2,4-difluorophenyl)-7-aminoazetidinyl-8-chloro-substituted fluoroquinolone: Known for its high antibacterial activity.
Fluoroquinolones: A class of compounds with similar structural features and antibacterial properties.
Uniqueness
N-[[1-(2,4-difluorophenyl)cyclopropyl]methyl]-2-methyl-2-pyridin-2-ylpropanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its cyclopropyl and difluorophenyl moieties contribute to its stability and reactivity, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
